(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D~2~O) of the compound exhibits distinct signals for the methyl and morpholine protons:
- δ 4.58 (dd, J = 12.0, 6.6 Hz, 1H, H-2)
- δ 3.26–3.16 (m, 1H, H-6)
- δ 2.32 (s, 3H, C4-CH~3~)
- δ 1.84–1.74 (m, 1H, H-5).
13C NMR (126 MHz, D~2~O) confirms the carboxylic acid carbon at δ 173.98 ppm, while the methyl carbons resonate at δ 21.80 and 21.58 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the free base (C~7~H~13~NO~3~) yields a molecular ion peak at m/z 159.0863 [M+H]⁺, consistent with the theoretical mass.
Table 3: Spectroscopic Data Summary
| Technique | Key Peaks | Assignment |
|---|---|---|
| 1H NMR | δ 2.32 (s), δ 4.58 (dd) | Methyl, H-2 |
| 13C NMR | δ 173.98, δ 21.80 | Carboxylic acid, Methyl |
| IR | 1590 cm⁻¹ | C=O stretch |
| HRMS | m/z 159.0863 [M+H]⁺ | Molecular ion |
Computational Modeling of Conformational Isomerism
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to explore the conformational landscape of this compound. The chair conformation was found to be 109 ± 4 cm⁻¹ more stable than the boat conformation, aligning with experimental SC-XRD data.
Table 4: DFT-Derived Energetic Parameters
| Conformation | Relative Energy (cm⁻¹) | Population (%) |
|---|---|---|
| Chair-Eq | 0 | 82 |
| Chair-Ax | 109 ± 4 | 18 |
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxylic oxygen and electrophilic regions near the protonated nitrogen, guiding reactivity predictions. Frontier molecular orbital (FMO) analyses reveal a HOMO-LUMO gap of 5.2 eV, indicative of moderate chemical stability.
Properties
IUPAC Name |
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXWFXGKGCCDM-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices.
Mode of Action
(2R,6R)-HNK interacts with its target, the AMPA receptor, by enhancing its activity. It also decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells. Furthermore, it upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons both in vitro and in vivo.
Biochemical Pathways
The compound’s interaction with AMPA receptors and its effect on D-serine concentrations suggest that it influences glutamatergic neurotransmission . This is further supported by its ability to upregulate KCNQ2 channels, which are crucial for neuronal excitability. The compound’s effects on these biochemical pathways can lead to changes in neural circuits that underlie distinct cognitive domains.
Result of Action
The compound’s action results in potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission. This can lead to improvements in cognitive function. . For instance, daily administration of (2R,6R)-HNK has been found to impair implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it.
Action Environment
The environment can influence the action, efficacy, and stability of (2R,6R)-HNK. For example, the frequency of administration can modulate the compound’s effects on cognitive function. .
Biochemical Analysis
Biochemical Properties
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMPA receptors, enhancing receptor-mediated excitatory post-synaptic potentials. Additionally, it decreases intracellular D-serine concentrations, a co-agonist of NMDA receptors. These interactions suggest that this compound may modulate synaptic transmission and plasticity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons. This upregulation can affect neuronal excitability and synaptic plasticity, potentially impacting learning and memory processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances AMPA receptor-mediated excitatory post-synaptic potentials by binding to the receptor and modulating its activity. Additionally, it decreases intracellular D-serine concentrations, which can influence NMDA receptor function. These molecular interactions highlight the compound’s potential role in modulating synaptic transmission and plasticity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained modulation of synaptic transmission and plasticity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance synaptic transmission and plasticity without causing significant adverse effects. At higher doses, it may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to influence the levels of intracellular D-serine, a key metabolite in NMDA receptor function. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating synaptic transmission and plasticity.
Biological Activity
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data from diverse sources.
- Chemical Name : this compound
- Molecular Formula : C₈H₁₄ClN₁O₂
- Molecular Weight : 195.66 g/mol
This compound is a chiral morpholine derivative that has been studied for its role in various biological systems.
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly through the modulation of AMPA receptors. This modulation enhances excitatory post-synaptic potentials in neuronal tissues, which can have implications for mood regulation and cognitive functions .
- Antidepressant Effects : Studies have demonstrated that this compound can exert antidepressant-like effects in animal models. It appears to act by upregulating specific ion channels and modulating glutamatergic transmission in the brain .
- Potential Anti-inflammatory Properties : Preliminary data suggest that the compound may also exhibit anti-inflammatory effects, although further research is needed to elucidate these pathways fully.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antidepressant Mechanisms : A study published in Neuropharmacology highlighted how this compound rescues chronic stress-induced depression-like behavior through modulation of glutamatergic transmission in the midbrain . This suggests a potential therapeutic role in treating depression.
- Neurotransmitter Interaction Study : Research indicated that the compound significantly alters D-serine concentrations in neuronal cells, which is crucial for NMDA receptor function. The IC50 value for D-serine reduction was reported at 0.68 nM, demonstrating a potent interaction with neurotransmitter systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride
- Structure : Features a benzyl group at position 4 instead of a methyl group.
- Molecular Weight : 257.72 g/mol (vs. ~221.66 g/mol for the target compound).
- This compound is used in peptide synthesis and as a chiral building block .
(2R,6S)-4-(tert-Butoxycarbonyl)-6-Methylmorpholine-2-carboxylic Acid
- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group at position 4 and a methyl group at position 6.
- Molecular Weight : 245.27 g/mol.
- Impact : The Boc group improves stability during synthetic processes but requires acidic conditions for deprotection. Stereochemical differences (2R,6S vs. 2R,6R) may alter receptor binding or metabolic pathways .
2-Amino-4,6-Dimethyl-3-Pyridinecarboxylic Acid Hydrochloride
Physicochemical Properties
Preparation Methods
Table: General Steps for Synthesis and Resolution
| Step | Process | Conditions |
|---|---|---|
| 1 | Formation of Morpholine Ring | Diol + Amine, Cyclization Conditions |
| 2 | Introduction of Methyl Groups | Alkylation Reagents, Solvent |
| 3 | Introduction of Carboxylic Acid Group | Carboxylation or Acid Derivative |
| 4 | Resolution of Enantiomers | Optically Active Mandelic Acid, Solvent (e.g., Isopropanol) |
| 5 | Conversion to Hydrochloride Salt | Hydrochloric Acid, Solvent |
Table: Analytical Techniques
| Technique | Purpose |
|---|---|
| GC | Purity and Optical Purity |
| HPLC | Purity and Optical Purity |
| NMR | Structural Confirmation |
Given the lack of specific information on This compound , these tables provide a general framework for its preparation and analysis based on related compounds and principles of organic chemistry.
Q & A
Q. What stereospecific synthesis methods are recommended for (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to ensure stereochemical integrity. For morpholine derivatives, a multi-step approach is often employed:
Core scaffold construction : React (2R,6R)-configured precursors (e.g., chiral amino alcohols) with carbonyl reagents under controlled conditions to form the morpholine ring .
Carboxylic acid introduction : Use selective oxidation (e.g., Jones oxidation) or coupling reactions to install the carboxylic acid moiety at the 2-position .
Hydrochloride salt formation : Treat the freebase with HCl in anhydrous solvents (e.g., methanol) and validate stoichiometry via titration .
Key validation : Monitor enantiomeric purity using chiral HPLC or polarimetry .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm chair conformation and substituent orientation in the morpholine ring .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases to quantify enantiomeric excess (>98% for research-grade material) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect impurities via high-resolution MS .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers investigate chiral inversion during the synthesis of this compound?
- Methodological Answer : Chiral inversion risks arise during acidic/basic conditions or heating. To assess:
Kinetic studies : Monitor reaction intermediates via C-NMR or circular dichroism (CD) spectroscopy under varying temperatures/pH .
Isotope labeling : Introduce H or O at stereogenic centers to track inversion pathways .
Computational modeling : Use DFT calculations to predict energy barriers for epimerization and optimize reaction conditions .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., chloroform vs. methanol) may stem from polymorphic forms or residual solvents. Address via:
Solvent screening : Test solubility in 10+ solvents (e.g., DMSO, THF, ethyl acetate) under controlled temperatures (25°C vs. 40°C) .
Thermal analysis : Use DSC/TGA to identify polymorph transitions affecting solubility .
Particle size reduction : Employ nano-milling or sonication to enhance dissolution rates and validate via dynamic light scattering (DLS) .
Q. How can stability studies under accelerated conditions inform long-term storage recommendations?
- Methodological Answer : Conduct ICH Q1A-compliant studies:
Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via UPLC-MS .
pH stability : Dissolve in buffers (pH 1–13) and track hydrolysis/oxidation via H-NMR or Raman spectroscopy .
Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (e.g., 70–90%) may arise from purification methods or starting material quality. Mitigate by:
Reproducibility trials : Repeat synthesis in triplicate with standardized reagents (e.g., ≥99.5% purity) .
Byproduct profiling : Use LC-MS to identify unaccounted intermediates or side products affecting yield .
Scale-up validation : Compare yields at 1g vs. 10g scales to assess process robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
